

N-Desmethyl Olopatadine-d6 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Desmethyl Olopatadine-*d*6

Cat. No.: B15599354

[Get Quote](#)

N-Desmethyl Olopatadine-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of **N-Desmethyl Olopatadine-d6**. This deuterated analog of N-Desmethyl Olopatadine, a primary metabolite of the antihistamine Olopatadine, serves as a valuable internal standard in pharmacokinetic and metabolic studies.

Chemical Structure and Properties

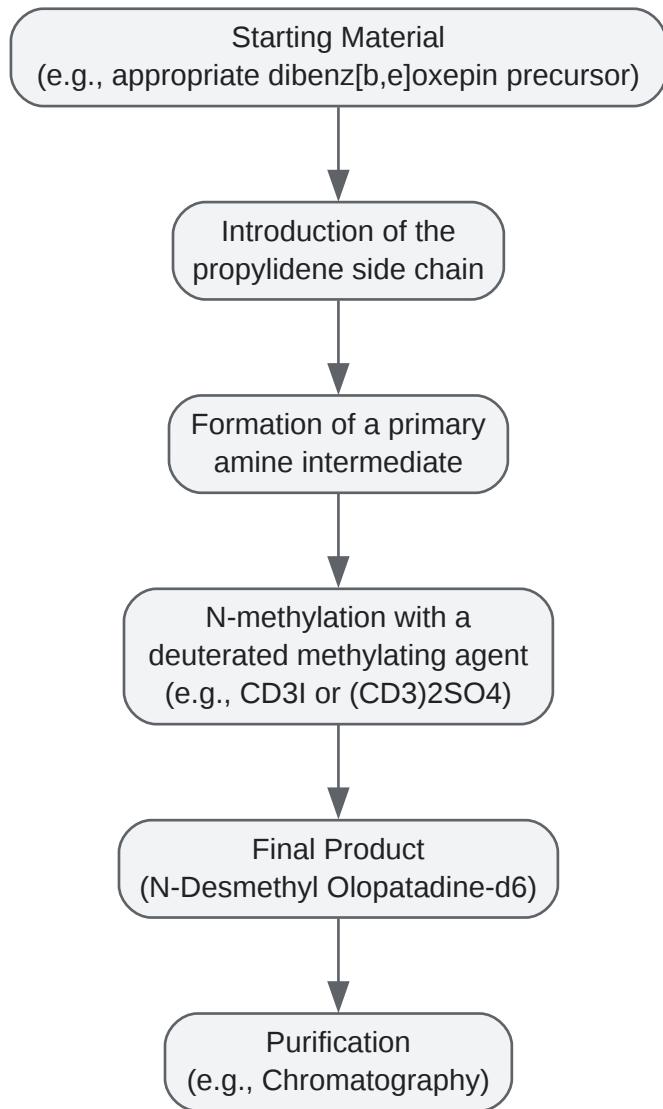
N-Desmethyl Olopatadine-d6 is a stable isotope-labeled form of N-Desmethyl Olopatadine. The deuterium labels are typically located on the N-methyl group, providing a distinct mass spectrometric signature for use in quantitative bioanalysis.

Chemical Identifiers

Identifier	Value
Chemical Name	(Z)-2-(11-(3-(methyl-d3-amino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (typical deuteration)
Molecular Formula	C ₂₀ H ₁₅ D ₆ NO ₃ [1]
Molecular Weight	329.42 g/mol [1]
CAS Number	113835-92-0 (unlabelled) [2] [3]
SMILES	C(N(C([2H])([2H])[2H])C([2H])([2H])[2H])C/C=C/1\c2cccc2COc3ccc(cc13)CC(=O)O
InChI	InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-/i1D3,21D3

Physicochemical Properties

Quantitative data for the physicochemical properties of **N-Desmethyl Olopatadine-d6** are not readily available in the literature. However, the properties are expected to be very similar to its non-deuterated counterpart, N-Desmethyl Olopatadine.


Property	Value (for N-Desmethyl Olopatadine)
Appearance	Off-White Solid [4]
Solubility	Soluble in Methanol, DMSO [4]
Storage	2-8 °C [4]

Synthesis

A definitive, published synthesis protocol specifically for **N-Desmethyl Olopatadine-d6** is not currently available. However, a plausible synthetic route can be conceptualized based on the

known synthesis of Olopatadine-d6.^[5] The key step would involve the introduction of a deuterated methylamino group.

A potential synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **N-Desmethyl Olopatadine-d6**.

Analytical Characterization and Experimental Protocols

The characterization and quantification of **N-Desmethyl Olopatadine-d6** are crucial for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice.

High-Performance Liquid Chromatography (HPLC)

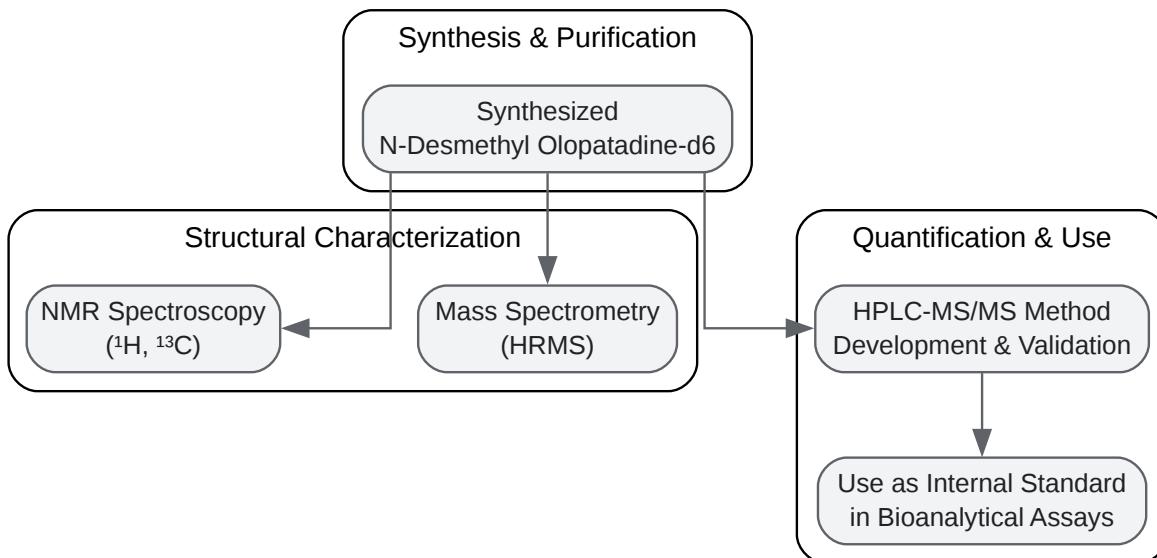
While a specific method for **N-Desmethyl Olopatadine-d6** is not published, a detailed HPLC method for the related compound, N-Nitroso Desmethyl Olopatadine, provides a strong starting point for method development.[6][7]

Table 3: Exemplary HPLC-MS/MS Method Parameters (adapted from a related compound)

Parameter	Condition
Column	Phenyl Hexyl column (e.g., 150 x 4.6 mm, 2.7 μ m)[7]
Mobile Phase A	2 mM Ammonium formate in water[6]
Mobile Phase B	Acetonitrile[6]
Gradient	Gradient elution[6]
Flow Rate	0.5 mL/min[6]
Injection Volume	20.0 μ L[7]
Column Temperature	35°C[7]
Detection	Triple quadrupole mass spectrometer with electrospray ionization (ESI)[6]
Ionization Mode	Positive
Monitoring	Multiple Reaction Monitoring (MRM)

Experimental Protocol: HPLC Method Validation

A comprehensive validation of the analytical method should be performed according to ICH guidelines and would typically include the following tests:[6]


- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
- Accuracy: The closeness of test results obtained by the method to the true value.
- Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and the position of the deuterium labels. The spectra of **N-Desmethyl Olopatadine-d6** would be expected to be very similar to that of N-Desmethyl Olopatadine, with the key difference being the absence of signals corresponding to the deuterated methyl group in the ¹H NMR spectrum and altered signals in the ¹³C NMR spectrum due to the C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for **N-Desmethyl Olopatadine-d6**.

Applications in Research and Drug Development

N-Desmethyl Olopatadine-d6 is primarily used as an internal standard in bioanalytical methods for the quantification of N-Desmethyl Olopatadine in biological matrices such as plasma, urine, and tissue samples. Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and drug metabolism studies of Olopatadine.

Conclusion

N-Desmethyl Olopatadine-d6 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. This guide provides a foundational understanding of its chemical properties, a logical approach to its synthesis, and a framework for its analytical characterization. The provided methodologies and data will aid in the effective utilization of this stable isotope-labeled standard in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]
- 2. N-Desmethyl Olopatadine | CAS No- 113835-92-0 | Simson Pharma Limited [simsonpharma.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmacemica.com [derpharmacemica.com]
- 7. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [N-Desmethyl Olopatadine-d6 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15599354#n-desmethyl-olopatadine-d6-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15599354#n-desmethyl-olopatadine-d6-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com